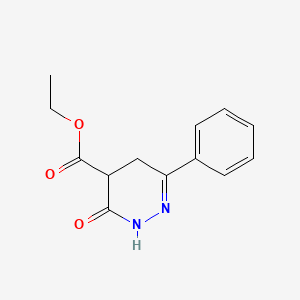![molecular formula C20H14ClN3O B2362964 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol CAS No. 899350-88-0](/img/structure/B2362964.png)
3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of quinazoline derivatives.
Scientific Research Applications
Antimicrobial Activities
Several studies have shown that compounds structurally related to 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol demonstrate significant antimicrobial activities. For instance, novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives bearing a substituted phenylquinolin-2-one moiety have exhibited potent antibacterial and antifungal activities against various microbes (Ghosh et al., 2015). Similarly, the synthesis of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their antimicrobial evaluation have shown that certain compounds with a chloroquinazoline structure are effective against bacterial strains (Patel & Shaikh, 2011).
Corrosion Inhibition
Research has also demonstrated that compounds with chloroquinoline structure, similar to this compound, can serve as effective corrosion inhibitors. A study on Schiff’s bases, including compounds with a chloroquinolin-3-yl structure, has shown significant inhibition effects on the corrosion of mild steel in hydrochloric acid solution (Prabhu et al., 2008).
Antitumor Activities
Compounds with quinazoline derivatives have been explored for their potential antitumor activities. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has been identified as a potent inducer of apoptosis in cancer cells and has shown efficacy in various cancer models (Sirisoma et al., 2009).
Sensor and Detection Applications
Quinoline-based isomers have been synthesized and studied for their fluorescence sensing properties, which can be applied in detecting metal ions and other chemical entities. For example, studies have explored the detection of Al3+ and Zn2+ ions using quinoline-based fluorescent sensors (Hazra et al., 2018).
Properties
IUPAC Name |
3-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-14-9-10-18-17(11-14)19(13-5-2-1-3-6-13)24-20(23-18)22-15-7-4-8-16(25)12-15/h1-12,25H,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTGKXMSLUYOSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC(=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
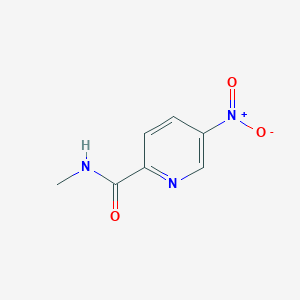
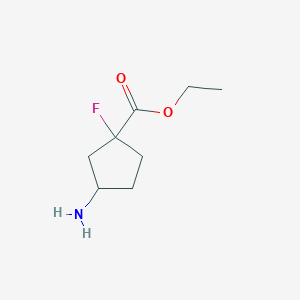
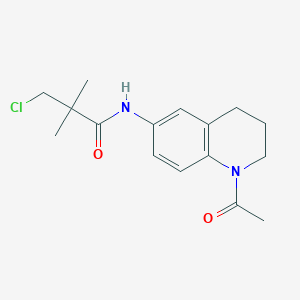


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2362891.png)
![N-(3-chloro-4-methoxyphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2362892.png)
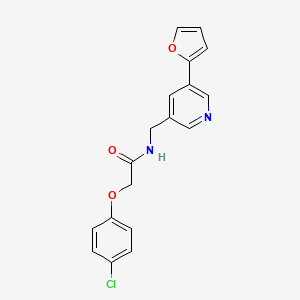
![Methyl 4-[2-amino-3-cyano-6-(2-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2362897.png)

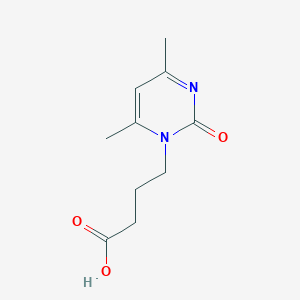
![4-[(2-chlorophenyl)methylamino]-1H-quinazoline-2-thione](/img/structure/B2362900.png)
![2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B2362903.png)
